A Technical Guide to the Anticipated Properties of 4-Neopentyloxazolidin-2-one
A Technical Guide to the Anticipated Properties of 4-Neopentyloxazolidin-2-one
Introduction
Oxazolidin-2-ones are a class of five-membered heterocyclic organic compounds containing both nitrogen and oxygen. They have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Particularly, chiral 4-substituted oxazolidin-2-ones, often derived from amino acids, serve as valuable chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1] Furthermore, the oxazolidin-2-one scaffold is a key pharmacophore in a class of antibiotics that are effective against multidrug-resistant Gram-positive bacteria.[2] This guide provides an in-depth overview of the predicted chemical, physical, and biological properties of 4-Neopentyloxazolidin-2-one, based on the known characteristics of its structural analogs.
Predicted Physicochemical and Spectroscopic Properties
The properties of 4-Neopentyloxazolidin-2-one are anticipated based on the known data for other 4-alkyl-substituted oxazolidin-2-ones. The neopentyl group, being a bulky and hydrophobic moiety, is expected to influence the compound's solubility and thermal properties.
Table 1: Predicted Physicochemical Properties of 4-Neopentyloxazolidin-2-one
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. |
| Melting Point | Estimated to be in the range of 70-100 °C, by analogy to similar 4-alkyl-oxazolidin-2-ones. |
| Boiling Point | Expected to be above 200 °C at atmospheric pressure, with potential for decomposition. |
Table 2: Predicted Spectroscopic Data for 4-Neopentyloxazolidin-2-one
| Spectroscopy | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) / Fragments (m/z) |
| ¹H NMR (CDCl₃) | - NH: 5.0-6.5 ppm (broad singlet) - CH (C4): 3.8-4.2 ppm (multiplet) - CH₂ (C5): 4.0-4.5 ppm (multiplet) - CH₂ (neopentyl): 0.9-1.2 ppm (doublet) - C(CH₃)₃ (neopentyl): 0.8-1.0 ppm (singlet) |
| ¹³C NMR (CDCl₃) | - C=O (C2): 158-162 ppm - CH (C4): 55-65 ppm - CH₂ (C5): 65-75 ppm - CH₂ (neopentyl): 45-55 ppm - C(CH₃)₃ (neopentyl): 30-35 ppm - C(CH₃)₃ (neopentyl): 25-30 ppm |
| Mass Spec. (EI) | - [M]⁺: m/z 157 - [M - C₄H₉]⁺: m/z 100 (loss of t-butyl group) - [M - CH₂C(CH₃)₃]⁺: m/z 86 (loss of neopentyl group) |
| Infrared (IR) | - N-H stretch: 3200-3400 cm⁻¹ (broad) - C-H stretch: 2850-3000 cm⁻¹ - C=O stretch (urethane): 1720-1760 cm⁻¹ - C-O stretch: 1200-1300 cm⁻¹ |
Synthesis and Experimental Protocols
The synthesis of 4-neopentyloxazolidin-2-one would likely follow established procedures for the preparation of other 4-substituted oxazolidin-2-ones, starting from the corresponding amino alcohol, (S)-2-amino-4,4-dimethyl-1-pentanol.
A common method for the synthesis of 4-substituted oxazolidin-2-ones involves the cyclization of a β-amino alcohol with a carbonylating agent such as diethyl carbonate or phosgene derivatives.[3]
Caption: General synthetic pathway for 4-Neopentyloxazolidin-2-one.
The following is a generalized experimental protocol for the synthesis of a 4-alkyl-oxazolidin-2-one, adapted from a known procedure for a similar compound.[4]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-4,4-dimethyl-1-pentanol (1 equivalent), diethyl carbonate (1.1 equivalents), and a catalytic amount of a base such as potassium carbonate (0.1 equivalents).
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Reaction: Heat the reaction mixture to a gentle reflux (typically 120-140 °C) with continuous stirring. The progress of the reaction can be monitored by the distillation of ethanol.
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Workup: Once the reaction is complete (as indicated by the cessation of ethanol distillation or by TLC analysis), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.
A general procedure for preparing a sample for NMR analysis is as follows:[1]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Neopentyloxazolidin-2-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is generally used.
Predicted Biological Activity
The biological activity of 4-Neopentyloxazolidin-2-one is likely to be influenced by the neopentyl substituent at the 4-position. While many clinically used oxazolidinone antibiotics are substituted at the N3 and C5 positions, the C4 substituent can also modulate activity.[2]
Oxazolidinones typically exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex. It is plausible that 4-Neopentyloxazolidin-2-one could exhibit some level of antibacterial activity, although its potency would need to be determined experimentally.
Caption: Predicted mechanism of antibacterial action.
Derivatives of oxazolidin-2-one have been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] The specific activity of 4-Neopentyloxazolidin-2-one would depend on its interaction with various biological targets, which would require extensive screening.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a novel oxazolidin-2-one derivative like 4-Neopentyloxazolidin-2-one.
Caption: General experimental workflow.
Conclusion
While specific data on 4-Neopentyloxazolidin-2-one is not currently available, a comprehensive profile of its expected properties can be inferred from the extensive literature on analogous 4-substituted oxazolidin-2-ones. It is predicted to be a crystalline solid, soluble in common organic solvents, with characteristic spectroscopic signatures. Its synthesis is expected to be achievable through established methods from the corresponding amino alcohol. Biologically, it may possess antibacterial properties, in line with the known activity of the oxazolidin-2-one class of compounds. The information provided in this guide serves as a valuable starting point for researchers and drug development professionals interested in the synthesis and evaluation of this novel compound. Empirical validation of these predicted properties is essential for any future applications.
